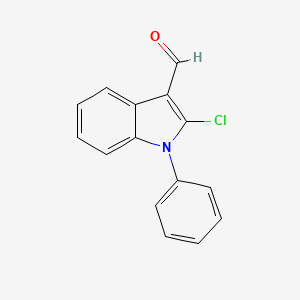

2-chloro-1-phenyl-1H-indole-3-carbaldehyde

Description

Contextual Overview of Substituted Indole (B1671886) Carbaldehyde Chemistry

Indole-3-carbaldehydes are pivotal precursors in the synthesis of diverse heterocyclic compounds and biologically active molecules, including indole alkaloids. researchgate.netekb.egresearchgate.net Their significance stems from the reactivity of the aldehyde group, which readily participates in carbon-carbon and carbon-nitrogen coupling reactions, condensations, and reductions. researchgate.netekb.eg

The synthesis of indole-3-carbaldehydes is most commonly and efficiently achieved through the Vilsmeier-Haack reaction. ekb.egwikipedia.org This method involves the formylation of an electron-rich aromatic ring, such as indole, using a Vilsmeier reagent, which is typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). wikipedia.orgchemistrysteps.comorganic-chemistry.org The Vilsmeier-Haack reaction is favored for its simplicity, high purity of the product, and nearly quantitative yields. ekb.eg Other methods, while available, are often less efficient. ekb.eg

| Reaction Name | Description | Reference |

|---|---|---|

| Vilsmeier-Haack Reaction | Formylation of indoles using DMF and POCl3. It is the most convenient and high-yielding method. | ekb.egwikipedia.org |

| Reimer-Tiemann Reaction | Formylation using chloroform (B151607) in a basic solution. Generally provides lower yields for indoles compared to the Vilsmeier-Haack reaction. | ekb.eg |

| Fischer Indole Synthesis | While a primary method for indole ring formation, it can be adapted to produce substituted indole aldehydes from appropriate starting materials. | scirp.org |

The indole nitrogen can be substituted with various groups (N-alkylation or N-acylation) prior to or after formylation, allowing for the synthesis of a wide array of N-substituted indole-3-carbaldehydes. ekb.egderpharmachemica.com These modifications are crucial as they influence the electronic properties and biological activity of the final products. The resulting substituted indole-3-carbaldehydes are used to construct compounds with potential applications as antitumor, antimicrobial, and anti-inflammatory agents. ekb.egderpharmachemica.commdpi.com

Significance of 2-Chloro-1-phenyl-1H-indole-3-carbaldehyde within the Realm of Heterocyclic Compound Research

The specific structure of this compound makes it a highly valuable and versatile building block in heterocyclic synthesis. The presence of three distinct functional and structural elements—the N-phenyl group, the 2-chloro substituent, and the 3-carbaldehyde group—provides multiple reactive sites for the construction of complex, fused heterocyclic systems.

The chlorine atom at the C2 position is a key feature, acting as a leaving group in nucleophilic substitution reactions. This, combined with the reactivity of the aldehyde at C3, enables intramolecular and intermolecular cyclization reactions to form novel ring systems.

A notable example of its synthetic utility is in the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols. researchgate.net This reaction proceeds through a complex pathway involving both the aldehyde and the chloro substituent, leading to the formation of a new, complex heterocyclic system: 1,2,4-triazolo[5′,1′:2,3] researchgate.netijpcbs.comthiazino[6,5-b]indol-10(5H)-one. researchgate.net The structure of this novel scaffold was definitively established through single-crystal X-ray diffraction analysis. researchgate.net This research demonstrates the capacity of 2-chloro-substituted indole-3-carbaldehydes to serve as precursors for generating significant chemical diversity and novel molecular architectures that are of interest for further biological evaluation. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-phenylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO/c16-15-13(10-18)12-8-4-5-9-14(12)17(15)11-6-2-1-3-7-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOEMMFHEICHTSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60310950 | |

| Record name | 2-chloro-1-phenyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38367-40-7 | |

| Record name | 38367-40-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-1-phenyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 2 Chloro 1 Phenyl 1h Indole 3 Carbaldehyde

Electrophilic and Nucleophilic Reactions Involving the Formyl Group

The formyl group (-CHO) is characterized by an electrophilic carbonyl carbon and is susceptible to nucleophilic attack. This dual reactivity is central to its role in synthetic chemistry, allowing for derivatization through reactions like condensation, oxidation, and reduction. The following sections will focus on two key reaction types: Knoevenagel condensation and Schiff base formation, which highlight the electrophilic character of the carbonyl carbon.

The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation. wikipedia.orgsigmaaldrich.com It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound—a compound possessing a CH₂ group flanked by two electron-withdrawing groups—in the presence of a weak base as a catalyst. wikipedia.org The reaction proceeds via a nucleophilic addition to the carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. sigmaaldrich.com

2-Chloro-1-phenyl-1H-indole-3-carbaldehyde readily participates in Knoevenagel condensations with various CH-acidic compounds, such as barbituric acids and pyrazolones. These reactions lead to the formation of new heterocyclic systems with potential applications in medicinal chemistry and materials science.

The reaction with barbituric acid derivatives or pyrazolones typically occurs under mild conditions, often catalyzed by a weak base like piperidine. beilstein-journals.org For instance, the condensation of 2-chloro-1-alkyl-1H-indole-3-carbaldehydes with barbituric acids and 5-methyl-2-phenyl-2,4-dihydropyrazol-3-one has been reported to yield the corresponding arylidene derivatives. crossref.org This reaction underscores the utility of the indole-3-carbaldehyde scaffold in generating complex molecular architectures.

| Reactant A (Indole Aldehyde) | Reactant B (CH-Acid) | Typical Catalyst | Product Type | Reference |

|---|---|---|---|---|

| This compound | Barbituric Acid | Piperidine | 5-[(2-Chloro-1-phenyl-1H-indol-3-yl)methylene]pyrimidine-2,4,6(1H,3H,5H)-trione | crossref.org |

| This compound | 1,3-Dimethylbarbituric Acid | Piperidine | 5-[(2-Chloro-1-phenyl-1H-indol-3-yl)methylene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | researchgate.net |

| This compound | 5-Methyl-2-phenyl-2,4-dihydropyrazol-3-one | Piperidine | 4-[(2-Chloro-1-phenyl-1H-indol-3-yl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | crossref.org |

The mechanism of the Knoevenagel condensation begins with the deprotonation of the active methylene compound by a mild base, generating a resonance-stabilized carbanion (enolate). wikipedia.org This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the this compound. The resulting intermediate is an aldol-type adduct. sigmaaldrich.com This adduct subsequently undergoes dehydration, typically through an E1cB elimination mechanism, to afford the final, stable α,β-unsaturated product. wikipedia.org

Studies on related systems have revealed interesting structural features of the products. For example, the condensation product of a 2-chloro-1-alkyl-1H-indole-3-carbaldehyde with a pyrazolone (B3327878) was found to form an extremely short intramolecular hydrogen bond, creating an eight-membered pseudocycle. crossref.org Such non-covalent interactions can significantly influence the conformation and properties of the final molecule.

Byproduct formation can be influenced by reaction conditions. If conditions are not carefully controlled, the initial aldol (B89426) adduct may be isolated instead of the fully dehydrated product. Furthermore, tandem reactions can occur. For instance, a Knoevenagel condensation followed by a Michael addition can lead to more complex structures, particularly if excess active methylene compound is used. researchgate.net The choice of catalyst and solvent, as well as the reaction temperature and time, can be tuned to favor the desired product and minimize the formation of byproducts. nih.gov

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group, -C=N-). nih.gov They are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. asianpubs.orgmdpi.com This reaction is a fundamental transformation in organic chemistry, providing access to a vast class of compounds with diverse applications. ajchem-b.com

The formyl group of this compound is highly reactive towards nucleophilic attack by primary amines and their derivatives, such as hydrazines and amino acids. nih.govmdpi.com The reaction is typically carried out in a suitable solvent like ethanol, often with acid catalysis, and results in the formation of the corresponding Schiff base with the elimination of a water molecule. ajchem-b.comjocpr.com

A wide variety of amines can be used in this condensation, leading to a library of Schiff base derivatives. Examples include:

Aromatic and Aliphatic Amines: Simple anilines and alkylamines react readily to form N-aryl or N-alkyl imines. ajchem-b.comorientjchem.org

Amino Acids: Condensation with the amino group of L-amino acids such as histidine and valine yields chiral Schiff bases. nih.gov

Hydrazine (B178648) and its Derivatives: Reaction with hydrazine hydrate (B1144303) can lead to the formation of a bis-indole derivative, where two indole (B1671886) units are bridged by a 1,2-dimethylenehydrazine linker. mdpi.com Substituted hydrazines, like benzenesulfonohydrazide, react to form sulfonylhydrazones. mdpi.com

| Indole Aldehyde | Amine/Hydrazine Derivative | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| Indole-3-carboxaldehyde (B46971) | L-Histidine | Not specified | Schiff Base (Imine) | nih.gov |

| Indole-3-carboxaldehyde | 2-Aminothiazole | Ethanol, H₂SO₄ (cat.) | Schiff Base (Imine) | jocpr.com |

| 5-Chloroindole-3-carbaldehyde | Hydrazine | Ethanol, reflux | 1,2-bis-indole hydrazine derivative | mdpi.com |

| Indole-3-carboxaldehyde | 4,6-diaminobenzene-1,3-dithiol | Not specified | Schiff Base (bis-imine) | nveo.org |

| Indole-3-carboxaldehyde | Benzenesulfonohydrazide | Ethanol, p-TSA (cat.) | Sulfonylhydrazone | mdpi.com |

Schiff bases derived from this compound are excellent ligands for coordinating with metal ions. nih.gov The imine nitrogen atom possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. asianpubs.org If the amine precursor used in the Schiff base synthesis contains additional donor atoms (e.g., oxygen from a hydroxyl group, nitrogen from another amine or heterocyclic ring, or sulfur from a thiol), the resulting Schiff base can act as a multidentate or polydentate ligand, chelating to the metal ion to form stable ring structures. oncologyradiotherapy.com

The coordination of these Schiff base ligands to transition metals like copper(II) and iron(III) has been demonstrated. nveo.orgresearchgate.net The resulting metal complexes exhibit diverse coordination geometries, such as square-pyramidal or octahedral, depending on the metal ion and the specific ligand structure. mdpi.comresearchgate.net Upon complexation, characteristic shifts in the infrared (IR) spectra are observed, notably a lowering of the C=N stretching frequency, which confirms the coordination of the azomethine nitrogen to the metal ion. nveo.orgresearchgate.net These metal complexes are of significant interest due to their potential catalytic and biological activities. nveo.orgnih.gov

Reduction and Oxidation Reactions of the Aldehyde Moiety

The aldehyde functional group at the C-3 position of this compound is susceptible to both reduction and oxidation, providing a gateway to other important classes of indole derivatives.

Reduction: The formyl group can be readily reduced to a primary alcohol, yielding (2-chloro-1-phenyl-1H-indol-3-yl)methanol. This transformation is typically achieved using mild reducing agents to avoid unwanted side reactions. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent at low temperatures. The choice of reducing agent can be critical to ensure the chemoselective reduction of the aldehyde without affecting the chloro-substituent or the indole ring.

Oxidation: Conversely, the aldehyde can be oxidized to a carboxylic acid, affording 2-chloro-1-phenyl-1H-indole-3-carboxylic acid. A variety of oxidizing agents can be employed for this purpose, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O). The reaction conditions must be carefully controlled to prevent over-oxidation or degradation of the indole nucleus.

| Transformation | Reagent Examples | Product |

| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | (2-chloro-1-phenyl-1H-indol-3-yl)methanol |

| Oxidation | Potassium permanganate (KMnO₄), Jones reagent, Silver oxide (Ag₂O) | 2-chloro-1-phenyl-1H-indole-3-carboxylic acid |

Reactions Involving the Chlorine Atom at C-2 of the Indole Ring

The chlorine atom at the C-2 position of the indole ring is a key handle for introducing further molecular complexity through substitution and coupling reactions.

While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, the presence of the electron-withdrawing indole nitrogen and the C-3 carbaldehyde group can facilitate nucleophilic aromatic substitution (SNA r) at the C-2 position. libretexts.org These reactions typically require strong nucleophiles and may be promoted by heat or the use of a catalyst. A variety of nucleophiles can be employed to displace the chloride, leading to a wide range of 2-substituted indole derivatives. semanticscholar.org

Common nucleophiles include:

Alkoxides and Phenoxides: To introduce new ether linkages.

Amines: To form 2-aminoindole derivatives.

Thiols: To generate 2-thioether substituted indoles.

The general mechanism for this reaction involves the addition of the nucleophile to the C-2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov Subsequent elimination of the chloride ion restores the aromaticity of the indole ring. The rate of these reactions is influenced by the nature of the nucleophile and the reaction conditions.

| Nucleophile | Product Class |

| Alkoxides (RO⁻) | 2-Alkoxy-1-phenyl-1H-indole-3-carbaldehydes |

| Amines (R₂NH) | 2-(Dialkylamino)-1-phenyl-1H-indole-3-carbaldehydes |

| Thiolates (RS⁻) | 2-(Alkylthio)-1-phenyl-1H-indole-3-carbaldehydes |

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, and they are particularly well-suited for the functionalization of aryl halides like this compound. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki Coupling: This reaction involves the coupling of the 2-chloroindole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This methodology is widely used to form biaryl structures or to introduce alkyl or alkenyl substituents at the C-2 position.

Heck Coupling: In the Heck reaction, the 2-chloroindole is coupled with an alkene in the presence of a palladium catalyst and a base. This reaction results in the formation of a new carbon-carbon bond and the introduction of a vinyl group at the C-2 position.

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the 2-chloroindole with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. It provides a direct route to a wide array of 2-aminoindole derivatives.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the 2-chloroindole with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.

| Coupling Reaction | Coupling Partner | Resulting Bond |

| Suzuki | Organoboron reagent | C-C |

| Heck | Alkene | C-C |

| Buchwald-Hartwig | Amine | C-N |

| Sonogashira | Terminal alkyne | C-C (alkyne) |

Reactivity of the Indole Nitrogen (N-1)

The nitrogen atom of the indole ring, while part of an aromatic system, retains nucleophilic character and can participate in a variety of chemical transformations.

N-Alkylation: The indole nitrogen can be alkylated by treatment with a suitable alkylating agent in the presence of a base. rsc.org Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and alkyl sulfates. The choice of base is crucial and can range from milder bases like potassium carbonate to stronger bases such as sodium hydride, depending on the reactivity of the alkylating agent and the substrate. rsc.org Given that the N-1 position is already substituted with a phenyl group in the title compound, further N-alkylation is not possible. However, this reactivity is fundamental to the synthesis of N-substituted indoles in general.

N-Acylation: Similarly, the indole nitrogen can be acylated using acylating agents like acid chlorides or anhydrides in the presence of a base or a Lewis acid catalyst. This reaction introduces an acyl group onto the nitrogen atom, forming an N-acylindole. This transformation is often used to protect the indole nitrogen or to modify the electronic properties of the indole ring. As with N-alkylation, the pre-existing phenyl group at N-1 precludes N-acylation in this compound.

In many multi-step syntheses involving indoles, it is often necessary to protect the indole nitrogen to prevent unwanted side reactions. organic-chemistry.org A variety of protecting groups have been developed for this purpose, each with its own specific conditions for introduction and removal. For the synthesis of N-substituted indoles like the title compound, the protecting group strategy is applied to the indole precursor before the introduction of the desired substituent.

Common protecting groups for the indole nitrogen include:

Boc (tert-butyloxycarbonyl): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and typically removed under acidic conditions.

Cbz (carboxybenzyl): Introduced using benzyl chloroformate and removed by catalytic hydrogenation.

SEM (2-(trimethylsilyl)ethoxymethyl): Introduced using SEM-Cl and removed with fluoride (B91410) ion sources.

| Protecting Group | Introduction Reagent | Deprotection Conditions |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions |

| Cbz | Benzyl chloroformate | Catalytic hydrogenation |

| SEM | 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) | Fluoride ion source |

Further Functionalization and Regioselective Modifications of the Indole Ring System

The indole nucleus is a privileged scaffold in medicinal chemistry, and the ability to selectively functionalize its various positions is crucial for developing new chemical entities. In the case of this compound, the existing substituents—a chloro group at C2, a phenyl group at N1, and a carbaldehyde at C3—profoundly influence the reactivity of the entire ring system, directing further modifications to specific positions. The inherent reactivity of the indole ring, combined with the electronic effects of these groups, opens avenues for regioselective functionalization, particularly at the C4–C7 positions of the benzenoid ring and through substitution at the C2 position.

The electron-withdrawing nature of the carbaldehyde group at the C3 position deactivates the pyrrole (B145914) ring towards electrophilic attack but can serve as a directing group in metal-catalyzed C-H activation reactions. nih.govbohrium.comnih.gov This directing effect enables functionalization at otherwise less reactive positions. Concurrently, the chloro-substituent at the C2 position acts as a versatile handle, functioning as a leaving group in nucleophilic substitution reactions, thereby allowing for the introduction of a wide array of functional groups at this position. nii.ac.jpsemanticscholar.org The N1-phenyl group sterically shields the nitrogen and electronically influences the indole core, but C-H functionalization on the phenyl substituent itself is also a possibility, though less commonly explored compared to the indole core.

Research into the functionalization of related indole-3-carbaldehyde systems has demonstrated the feasibility of various regioselective transformations. Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the arylation of the benzenoid ring, while nucleophilic substitution offers a direct route to modify the pyrrole moiety. nih.govnii.ac.jpacs.org

Palladium-Catalyzed C-H Arylation at the C4 Position

The formyl group at the C3 position has been effectively utilized as a directing group to achieve regioselective C-H functionalization at the C4 position of the indole ring. nih.govacs.org Studies on 1H-indole-3-carbaldehyde have shown that palladium catalysts, in the presence of an appropriate oxidant and solvent system, can facilitate the coupling of the indole core with various aryl iodides. nih.govacs.org This methodology is expected to be applicable to this compound, providing a direct route to C4-arylated derivatives. The reaction typically proceeds via a concerted metalation-deprotonation mechanism. chim.it Various electron-rich and electron-poor aryl iodides can be employed, demonstrating the broad scope of this transformation. nih.gov

| Aryl Iodide Partner | Catalyst | Oxidant | Solvent | Expected Product |

|---|---|---|---|---|

| Iodobenzene | Pd(OAc)₂ | AgOAc | HFIP/TFA | 2-Chloro-1,4-diphenyl-1H-indole-3-carbaldehyde |

| 4-Iodotoluene | Pd(OAc)₂ | AgOAc | HFIP/TFA | 2-Chloro-1-phenyl-4-(p-tolyl)-1H-indole-3-carbaldehyde |

| 1-Iodo-4-methoxybenzene | Pd(OAc)₂ | AgOAc | HFIP/TFA | 2-Chloro-4-(4-methoxyphenyl)-1-phenyl-1H-indole-3-carbaldehyde |

| Methyl 4-iodobenzoate | Pd(OAc)₂ | AgOAc | HFIP/TFA | Methyl 4-(2-chloro-3-formyl-1-phenyl-1H-indol-4-yl)benzoate |

Nucleophilic Substitution at the C2 Position

The chlorine atom at the C2 position of the indole ring is an excellent leaving group, making this position susceptible to nucleophilic aromatic substitution. This reactivity is further enhanced by the electron-withdrawing carbaldehyde group at C3. Research on analogous systems, such as 1-methoxyindole-3-carbaldehyde, has shown that a variety of nucleophiles can displace a leaving group at the C2 position to yield 2,3-disubstituted indoles. nii.ac.jpsemanticscholar.org This strategy allows for the introduction of diverse functionalities, including nitrogen, sulfur, and oxygen-based nucleophiles. The reactions are typically carried out in the presence of a base to facilitate the nucleophilic attack.

| Nucleophile | Base | Solvent | Expected Product |

|---|---|---|---|

| Piperidine | NaH | DMF | 1-Phenyl-2-(piperidin-1-yl)-1H-indole-3-carbaldehyde |

| Pyrrole | NaH | DMF | 1-Phenyl-2-(1H-pyrrol-1-yl)-1H-indole-3-carbaldehyde |

| Imidazole | NaH | DMF | 2-(1H-Imidazol-1-yl)-1-phenyl-1H-indole-3-carbaldehyde |

| Sodium thiomethoxide | - | DMF | 2-(Methylthio)-1-phenyl-1H-indole-3-carbaldehyde |

| Sodium methoxide | - | Methanol | 2-Methoxy-1-phenyl-1H-indole-3-carbaldehyde |

These regioselective modification strategies underscore the versatility of this compound as a scaffold. The ability to selectively functionalize both the benzenoid and pyrrole portions of the indole ring allows for the systematic exploration of the chemical space around this core structure, facilitating the generation of diverse libraries of compounds for further investigation.

Spectroscopic and Structural Characterization of 2 Chloro 1 Phenyl 1h Indole 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-chloro-1-phenyl-1H-indole-3-carbaldehyde, both proton and carbon-13 NMR, supplemented by two-dimensional methods, provide a comprehensive map of the atomic connectivity and spatial arrangement.

Proton Nuclear Magnetic Resonance (¹H NMR) for Elucidating Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aldehyde, indole (B1671886) ring, and N-phenyl ring protons. The chemical shifts (δ) are influenced by the electronic effects of the chloro, phenyl, and aldehyde substituents.

The most downfield signal is typically the aldehyde proton, appearing as a sharp singlet due to the absence of adjacent protons. In similar indole-3-carbaldehyde structures, this proton resonates around δ 10.0–10.1 ppm. derpharmachemica.com The protons on the fused benzene (B151609) ring of the indole moiety (H-4, H-5, H-6, and H-7) typically appear in the aromatic region between δ 7.2 and 8.6 ppm. derpharmachemica.comyoutube.com Their specific chemical shifts and coupling patterns (e.g., doublets, triplets, or doublets of doublets) are dictated by their position relative to the substituents and their coupling with neighboring protons. For instance, H-4 and H-7 often appear further downfield than H-5 and H-6. The protons of the N-phenyl group are also found in the aromatic region, typically between δ 7.0 and 7.8 ppm. The absence of a signal for a proton at the C-2 position and the lack of an N-H proton signal (which in unsubstituted indoles appears as a broad singlet far downfield, ~10.75 ppm) are key indicators of the 2-chloro and 1-phenyl substitutions, respectively. csic.es

Table 1: Expected ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| CHO | ~10.0 | Singlet (s) | N/A |

| Indole H-4 | ~8.2 - 8.4 | Doublet (d) or Doublet of Doublets (dd) | Ortho & Meta Coupling |

| Indole H-5 | ~7.2 - 7.4 | Triplet (t) or Doublet of Doublets (dd) | Ortho & Meta Coupling |

| Indole H-6 | ~7.3 - 7.5 | Triplet (t) or Doublet of Doublets (dd) | Ortho & Meta Coupling |

| Indole H-7 | ~7.8 - 8.0 | Doublet (d) or Doublet of Doublets (dd) | Ortho & Meta Coupling |

| Phenyl H (ortho, meta, para) | ~7.4 - 7.6 | Multiplet (m) | Ortho, Meta, Para Coupling |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, typically resonating in the δ 180–190 ppm region. youtube.comrsc.org The carbons of the indole and phenyl rings appear in the aromatic region, generally between δ 110 and 140 ppm.

The C-2 carbon, directly attached to the electronegative chlorine atom, is expected to be significantly downfield compared to an unsubstituted indole. Similarly, the C-3 carbon, bonded to the aldehyde group, also experiences a characteristic shift. In related indole-3-carbaldehyde semicarbazone derivatives, key carbon signals include the imine C=N carbon around δ 136-138 ppm and various aromatic carbons of the indole ring between δ 111 and 142 ppm. csic.es The presence of the N-phenyl group influences the chemical shifts of the indole carbons it is attached to (C-7a and C-3a) as well as the carbons within the phenyl ring itself.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | 180 - 190 |

| C-2 | 130 - 140 |

| C-3 | 115 - 125 |

| C-3a | 135 - 140 |

| C-4 | 120 - 125 |

| C-5 | 122 - 128 |

| C-6 | 123 - 129 |

| C-7 | 110 - 115 |

| C-7a | 130 - 138 |

| N-Phenyl C (ipso) | 135 - 140 |

| N-Phenyl C (ortho, meta, para) | 120 - 130 |

Note: These are estimated ranges based on data from analogous indole structures. csic.esrsc.org

Application of Two-Dimensional NMR Spectroscopy for Structural Connectivity and Stereochemistry (e.g., NOESY for Isomeric Forms)

For more complex structural aspects, such as the preferred rotational conformation (isomeric form) of the N-phenyl group relative to the indole plane, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly useful. NOESY identifies protons that are close in space, even if they are not directly bonded. A NOESY experiment could show spatial correlations between the ortho-protons of the N-phenyl ring and the H-7 proton of the indole ring, providing evidence for a specific rotational isomer being dominant in solution. Such techniques have been successfully applied to determine the isomeric forms of other indole derivatives in solution. csic.es

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides critical information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Vibrational Mode Assignments and Functional Group Characterization

The IR and Raman spectra of this compound are dominated by vibrations associated with the aldehyde, the substituted indole core, and the N-phenyl ring.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears in the range of 1660–1700 cm⁻¹. derpharmachemica.com In similar indole-3-carbaldehyde derivatives, this band has been observed between 1639 and 1681 cm⁻¹. csic.es

Other key vibrational modes include:

Aromatic C-H Stretching: Weak to medium bands observed above 3000 cm⁻¹, typically in the 3040–3110 cm⁻¹ region. derpharmachemica.comcsic.es

Aromatic C=C Stretching: Multiple bands of variable intensity in the 1400–1625 cm⁻¹ region, characteristic of the indole and phenyl rings. researchgate.net

C-N Stretching: These vibrations, associated with the indole ring and the N-phenyl bond, are typically found in the 1250–1370 cm⁻¹ range. researchgate.netresearchgate.net

The absence of a broad N-H stretching band in the 3200–3500 cm⁻¹ region further confirms the N-substitution on the indole ring. csic.esresearchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | IR, Raman | 3040 - 3110 | Medium-Weak |

| Carbonyl (C=O) Stretch | IR, Raman | 1660 - 1700 | Strong (IR), Medium (Raman) |

| Aromatic C=C Stretch | IR, Raman | 1400 - 1625 | Medium-Strong |

| C-N Stretch | IR, Raman | 1250 - 1370 | Medium |

| C-Cl Stretch | IR, Raman | 600 - 800 | Medium-Strong |

Note: Frequencies are based on typical ranges for the respective functional groups in aromatic systems. derpharmachemica.comcsic.esresearchgate.net

Comparative Analysis of Experimental and Theoretically Derived Vibrational Frequencies

To achieve a more precise assignment of the observed vibrational bands, experimental IR and Raman data are often compared with theoretical frequencies calculated using quantum chemical methods, such as Density Functional Theory (DFT). arxiv.org Computational models, for instance using the B3LYP functional, can predict the vibrational frequencies and intensities for a given molecular structure. researchgate.netresearchgate.net

Studies on the parent indole-3-carboxaldehyde (B46971) have shown that a good agreement between experimental and theoretical spectra can be achieved, although calculated frequencies are often systematically higher than the observed values. researchgate.net To correct for this, the computed frequencies are typically multiplied by a scaling factor, which improves the correlation. researchgate.net This comparative approach allows for a confident assignment of even complex vibrations in the fingerprint region of the spectrum, providing a deeper understanding of the molecule's vibrational properties and confirming its structural integrity.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the characterization of organic molecules, providing information on the mass-to-charge ratio of a compound and its fragments. This technique is crucial for confirming the molecular weight and elucidating the structural features of this compound.

The molecular formula of this compound is C15H10ClNO. chemspider.comscbt.commolbase.com The nominal molecular weight of this compound is 255.70 g/mol . scbt.com In mass spectrometry, particularly with soft ionization techniques, the molecular ion peak (M+) is expected to appear at an m/z value corresponding to this molecular weight. The presence of a chlorine atom is typically indicated by an isotopic pattern in the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum of this compound would be expected to show a molecular ion peak (M+) and an M+2 peak with a relative intensity of approximately one-third of the M+ peak, confirming the presence of a single chlorine atom in the molecule. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition and thus the molecular formula of the compound with a high degree of confidence.

Table 1: Expected Molecular Ion Peaks for this compound

| Ion | Expected m/z | Relative Intensity |

|---|---|---|

| [M]+ (with ³⁵Cl) | ~255.0451 | 100% |

Note: The m/z values are calculated based on the monoisotopic masses of the elements.

Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecular ion, providing valuable information about the compound's structure. The fragmentation pattern of this compound is influenced by the stability of the resulting fragments. Key fragmentation pathways for aldehydes and aromatic compounds often involve cleavages adjacent to the carbonyl group and the aromatic rings. libretexts.org

For this compound, characteristic fragmentation would likely involve:

Loss of a hydrogen radical ([M-H]⁺): A common fragmentation for aldehydes, leading to a stable acylium ion.

Loss of the formyl group ([M-CHO]⁺): Cleavage of the C-C bond between the indole ring and the aldehyde group would result in the loss of a CHO radical (29 amu).

Loss of the phenyl group ([M-C₆H₅]⁺): Cleavage of the N-phenyl bond would lead to a fragment corresponding to the 2-chloro-1H-indole-3-carbaldehyde radical cation.

Loss of a chlorine radical ([M-Cl]⁺): While less common as an initial fragmentation, it can occur.

Fragments from the phenyl and indole rings: Further fragmentation can lead to characteristic ions such as the phenyl cation (m/z 77) or fragments of the indole nucleus. miamioh.edu

The analysis of these fragment ions allows for a detailed reconstruction of the molecule's structure, confirming the connectivity of the indole core, the phenyl group at the N1 position, the chlorine atom at the C2 position, and the carbaldehyde group at the C3 position.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful technique that provides precise information about the arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly available, analysis of closely related indole derivatives can provide insights into the expected solid-state conformation.

For instance, the crystal structure of a derivative, 5-chloro-1H-indole-3-carbaldehyde benzoylhydrazone, has been reported. researchgate.net This study reveals the planarity of the indole ring system and the specific conformations adopted by the substituents. In a hypothetical crystal structure of this compound, one would expect the indole ring to be essentially planar. The phenyl group at the N1 position would likely be twisted out of the plane of the indole ring to minimize steric hindrance. The chlorine atom and the carbaldehyde group would lie in or close to the plane of the indole ring. Intermolecular interactions, such as C-H···O hydrogen bonds involving the aldehyde oxygen, could play a significant role in the crystal packing.

Table 2: Illustrative Crystallographic Data for a Related Indole Derivative (5-Chloro-1H-indole-3-carbaldehyde benzoylhydrazone) researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.0860 (9) |

| b (Å) | 5.9337 (5) |

| c (Å) | 21.625 (2) |

| β (°) | 95.336 (1) |

This data is for a related compound and serves for illustrative purposes only.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is used to calculate the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry. For this compound (C₁₅H₁₀ClNO), the theoretical elemental composition can be calculated with high precision.

Table 3: Theoretical Elemental Composition of this compound (C₁₅H₁₀ClNO)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 15 | 180.165 | 70.46 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 3.94 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 13.87 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.48 |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.26 |

| Total | | | | 255.704 | 100.00 |

Computational and Theoretical Investigations of 2 Chloro 1 Phenyl 1h Indole 3 Carbaldehyde Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method in quantum chemistry for studying the electronic structure of molecules. It is employed to predict a wide range of properties by approximating the complex many-electron system's energy as a functional of the electron density.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. By using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy. nih.govdergipark.org.tr

For heterocyclic aldehydes, a key conformational feature is the orientation of the aldehyde group relative to the ring system. In a study on the related 4-chloro- and 5-chloro-7-azaindole-3-carbaldehydes, DFT calculations were used to analyze the conformational preferences. mdpi.com The results indicated that for 5-chloro-7-azaindole-3-carbaldehyde, a dimer structure with a trans conformation of the aldehyde group is more stable, which was confirmed by X-ray diffraction analysis. mdpi.com Conversely, for the 4-chloro isomer, the cis conformation was computationally predicted to be more stable. mdpi.com These preferences are dictated by a delicate balance of steric effects and intramolecular interactions.

In a theoretical analysis of the analogous compound 2-chloroquinoline-3-carboxaldehyde, the optimized geometric parameters were calculated using the B3LYP/6–311++ G (d, p) basis set. nih.gov The predicted bond lengths and angles showed excellent agreement with experimental data where available. For instance, the calculated C–Cl bond length was 1.751 Å, closely matching the experimental value of 1.7519 Å. nih.gov Such correlations validate the computational model's accuracy.

Table 1: Selected Theoretical Bond Parameters for an Analogous Compound (2-chloroquinoline-3-carboxaldehyde)

| Parameter | Bond | Theoretical Value (Å) |

|---|---|---|

| Bond Length | C2–Cl13 | 1.751 |

| Bond Length | C–O | 1.206 |

| Bond Length | C–C (range) | 1.375 - 1.487 |

| Bond Length | C–H (range) | 1.083 - 1.112 |

Data sourced from a DFT study on 2-chloroquinoline-3-carboxaldehyde using the B3LYP/6–311++ G (d, p) basis set. nih.gov

Theoretical vibrational analysis via DFT is a crucial tool for interpreting experimental infrared (IR) and Raman spectra. The calculations yield harmonic vibrational frequencies and intensities that, after appropriate scaling, can be correlated with experimental spectral bands. nih.gov This correlation allows for a detailed assignment of vibrational modes to specific molecular motions.

In the study of 4- and 5-chloro-7-azaindole-3-carbaldehydes, DFT calculations successfully predicted the vibrational spectra. mdpi.com A notable finding was the position of the C=O stretching vibration. The experimental wavenumbers were found to be approximately 50 cm⁻¹ lower than the theoretically calculated values, an effect attributed to intermolecular C–H∙∙∙O interactions in the solid state. mdpi.com The strong correlation between the scaled theoretical wavenumbers and the experimental spectra, often with a coefficient of determination (R²) exceeding 0.99, demonstrates the predictive power of the DFT approach. scielo.br

For 2-chloroquinoline-3-carboxaldehyde, a detailed vibrational assignment was performed using the Potential Energy Distribution (PED) with the VEDA software, based on frequencies calculated at the B3LYP/6-311++G(d,p) level. nih.gov Discrepancies between theoretical (gas-phase) and experimental (solid-state) data are expected but provide insight into the effects of intermolecular forces in the solid phase. nih.govscielo.br

Table 2: Comparison of Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for an Analogous System

| Vibrational Mode | 5-Chloro-7-azaindole-3-carbaldehyde (Experimental) | 5-Chloro-7-azaindole-3-carbaldehyde (Theoretical - Scaled) | 4-Chloro-7-azaindole-3-carbaldehyde (Experimental) | 4-Chloro-7-azaindole-3-carbaldehyde (Theoretical - Scaled) |

|---|---|---|---|---|

| ν(C=O) | 1653 (IR), 1663 (Raman) | ~1700 | 1658 (IR), 1654 (Raman) | ~1700 |

| ν(C-H) aldehyde | 2800-2900 region | Lower than 4-chloro isomer | 2800-2900 region | Higher than 5-chloro isomer |

Data illustrates the correlation and shifts observed in chloro-azaindole-carbaldehydes. mdpi.com

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic behavior and chemical reactivity of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.netnih.gov

For many organic molecules, including indole (B1671886) derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is distributed over electron-deficient regions. dergipark.org.tr In a DFT study of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the HOMO-LUMO gap was found to be small (-0.08657 eV), indicating high chemical reactivity and polarizability. nih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecular surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. nih.gov These maps are useful for predicting sites of electrophilic and nucleophilic attack. For 2-chloroquinoline-3-carboxaldehyde, MEP analysis revealed that the negative potential is concentrated around the electronegative oxygen and nitrogen atoms, while positive potentials are found near the hydrogen atoms, guiding the understanding of its intermolecular interactions. nih.gov

Table 3: Frontier Molecular Orbital Energies and Energy Gap for an Analogous Compound

| Compound | E_HOMO (eV) | E_LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

|---|---|---|---|

| 2-Chloro-7-Methylquinoline-3-carbaldehyde (trans) | - | - | 3.75 |

| 2-Chloro-7-Methylquinoline-3-carbaldehyde (cis) | - | - | 3.84 |

Data sourced from a DFT/TD-DFT analysis of a related quinoline (B57606) derivative. dergipark.org.tr

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. mdpi.com Global reactivity descriptors, derived from HOMO and LUMO energies, describe the reactivity of the molecule as a whole. Key global descriptors include:

Chemical Hardness (η): Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Global Softness (S): The inverse of hardness (S = 1/η). Soft molecules are more reactive. mdpi.com

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Quantifies the energy stabilization when a molecule accepts electrons from the environment. mdpi.com

These indices are powerful for comparing the reactivity of different compounds. For instance, studies on various organic molecules have shown that a soft molecule with a high electrophilicity index tends to be highly reactive. nih.govmdpi.com

Local reactivity descriptors, such as Fukui functions or Parr functions, identify the most reactive sites within a molecule. nih.govmdpi.com These functions indicate which atoms are most susceptible to nucleophilic or electrophilic attack, providing a more detailed picture of reactivity than MEP maps alone. mdpi.com

Molecular Dynamics Simulations for Conformational Landscape Analysis

While DFT calculations are excellent for identifying stable, low-energy conformers, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to explore the accessible conformational landscape at a given temperature. mdpi.com

By simulating the molecule in a solvent box (e.g., water) for nanoseconds or longer, one can observe conformational transitions, intramolecular motions, and the stability of different structures. mdpi.comtandfonline.com This is particularly useful for flexible molecules like 2-chloro-1-phenyl-1H-indole-3-carbaldehyde, where rotation around the N-phenyl single bond can lead to various conformers. Analysis of the MD trajectory can reveal the relative populations of these conformers and the energy barriers between them, providing a comprehensive understanding of the molecule's flexibility and preferred shapes in a solution environment. mdpi.com

Computational Modeling of Molecular Interactions: Ligand-Target Binding Studies

Understanding how a molecule interacts with a biological target, such as a protein or enzyme, is crucial for drug design. Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand within the active site of a receptor. nih.gov

The process involves generating a multitude of possible ligand conformations and orientations (poses) within the binding pocket and scoring them based on interaction energies. For this compound, docking studies could identify key interactions, such as hydrogen bonds involving the carbaldehyde oxygen or pi-stacking interactions involving the indole and phenyl rings, that stabilize the ligand-protein complex.

Following docking, MD simulations can be used to refine the binding pose and assess the stability of the complex over time. tandfonline.com Techniques like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can then be applied to the MD trajectory to calculate the binding free energy, providing a more accurate estimate of the ligand's binding affinity. mdpi.com In a study on 2-chloroquinoline-3-carboxaldehyde, molecular docking was used to understand its biological functions by analyzing binding energy and hydrogen bond interactions with protein targets. nih.gov

Prediction of Molecular Binding Modes and Interaction Specificity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a small molecule ligand to a protein target. By simulating the interaction between this compound and a specific protein's active site, researchers can gain insights into the binding affinity and the specific amino acid residues involved in the interaction.

The process involves placing the ligand in various conformations and orientations within the protein's binding pocket and calculating the corresponding binding energy for each pose. The pose with the lowest binding energy is generally considered the most likely binding mode. These calculations can help rationalize the biological activity of the compound and guide the design of more potent analogs. For instance, docking studies on similar indole derivatives have successfully clarified their binding mechanisms with various receptors. jocpr.com

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | TYR234, LYS120, PHE345, ARG121 |

| Hydrogen Bond Interactions | LYS120 (with carbaldehyde oxygen) |

| Pi-Stacking Interactions | PHE345 (with indole ring) |

| van der Waals Interactions | TYR234, ARG121 |

Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study.

Characterization of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking)

Non-covalent interactions are critical in determining the structure and function of biological macromolecules and their complexes with ligands. mdpi.com For this compound, several types of non-covalent interactions can be anticipated to play a significant role in its binding to a biological target.

Hydrogen Bonding: The carbaldehyde group contains an oxygen atom that can act as a hydrogen bond acceptor. This allows it to form hydrogen bonds with suitable donor groups in a protein's active site, such as the side chains of lysine, arginine, or tyrosine residues.

π-Stacking: The indole and phenyl rings are aromatic systems that can participate in π-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. These interactions contribute significantly to the stability of the ligand-protein complex.

Halogen Bonding: The chlorine atom at the 2-position of the indole ring can participate in halogen bonding, a type of non-covalent interaction where the halogen atom acts as an electrophilic species.

Table 2: Potential Non-Covalent Interactions of this compound

| Type of Interaction | Functional Group Involved | Potential Interacting Partner (in a protein) |

| Hydrogen Bonding | Carbaldehyde oxygen | -NH or -OH groups (e.g., Lysine, Arginine, Tyrosine) |

| π-Stacking | Indole ring, Phenyl ring | Aromatic rings (e.g., Phenylalanine, Tyrosine, Tryptophan) |

| Halogen Bonding | Chlorine atom | Electron-rich atoms (e.g., Oxygen, Nitrogen) |

| van der Waals Forces | Entire molecule | All atoms in the binding pocket |

Principles of Quantitative Structure-Activity Relationship (QSAR) Modeling for Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org By developing a robust QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to identify the key structural features that influence their potency.

For a series of derivatives of this compound, a QSAR study would involve several steps:

Data Set Collection: A series of analogs with known biological activities is required.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A QSAR study on 2-phenylindole-3-carbaldehyde derivatives revealed the importance of electrostatic potential charges of atoms, increased surface area, and the presence of a bulky group and chlorine substitution for antimitotic activity. nih.gov This suggests that for this compound, descriptors related to these properties would be crucial in a QSAR model.

Table 3: Examples of Molecular Descriptors Relevant for QSAR of this compound Derivatives

| Descriptor Class | Specific Descriptor Example | Information Encoded |

| Electronic | Atomic partial charges | Distribution of electrons in the molecule |

| Steric | Molecular Surface Area | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity of the molecule |

| Topological | Wiener Index | Branching and connectivity of the molecular graph |

By utilizing a validated QSAR model, researchers can prioritize the synthesis of new derivatives of this compound with a higher probability of exhibiting the desired biological activity, thereby accelerating the drug discovery process.

Advanced Applications and Future Research Directions in 2 Chloro 1 Phenyl 1h Indole 3 Carbaldehyde Chemistry

Design and Synthesis of Advanced Heterocyclic Scaffolds Incorporating the 2-Chloro-1-phenyl-1H-indole-3-carbaldehyde Core

The construction of novel heterocyclic frameworks is a cornerstone of medicinal chemistry and materials science. The this compound moiety serves as a valuable building block for generating diverse and intricate molecular architectures.

Multi-Component Reactions (MCRs) for Enhanced Scaffold Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are powerful tools for creating molecular diversity. The aldehyde functionality of this compound is particularly amenable to participation in various MCRs, allowing for the rapid assembly of complex heterocyclic scaffolds.

For instance, indole-3-carbaldehydes are known to participate in MCRs to generate a wide array of heterocyclic systems. researchgate.net A notable example is the synthesis of indolyl-substituted pyridines, pyrimidines, and other fused systems. researchgate.net By employing this compound in such reactions, a diverse library of compounds can be generated, each bearing the unique substitution pattern of the starting indole (B1671886). The presence of the chloro group at the C2-position offers a handle for further functionalization, for example, through cross-coupling reactions, thereby expanding the chemical space accessible from a single MCR.

An efficient sequential multi-component method has been developed for the synthesis of N-arylpyrrole-3-carbaldehydes, which involves an in-situ imine formation from indole-aldehydes. rsc.org This highlights the potential of using this compound in similar proline-catalyzed Mannich reaction-cyclization sequences to produce novel pyrrole-containing heterocycles. rsc.org

Table 1: Examples of Multi-Component Reactions Utilizing Indole-3-carbaldehydes

| MCR Type | Reactants | Resulting Heterocyclic Scaffold | Potential Application |

|---|---|---|---|

| Povarov Reaction | Indole-3-carbaldehyde, Aniline, Alkene | Tetrahydroquinoline | Medicinal Chemistry |

| Hantzsch Dihydropyridine Synthesis | Indole-3-carbaldehyde, β-Ketoester, Ammonia | Dihydropyridine | Calcium Channel Blockers |

| Ugi Reaction | Indole-3-carbaldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Peptide Mimetics |

| Biginelli Reaction | Indole-3-carbaldehyde, Urea, β-Ketoester | Dihydropyrimidinone | Biologically Active Compounds |

Scaffold Hopping and Isostere Replacement Strategies

Scaffold hopping is a computational or medicinal chemistry strategy used to identify structurally novel compounds that maintain the biological activity of a known active molecule by retaining key pharmacophoric features. nih.govresearchgate.net This approach is valuable for discovering new intellectual property, improving physicochemical properties, and overcoming metabolic liabilities. researchgate.net The this compound core can serve as a starting point for scaffold hopping endeavors.

A pertinent example is the scaffold hop from an indole core to an indazole framework to develop dual inhibitors of MCL-1 and BCL-2, which are important anti-cancer targets. nih.gov This strategy successfully transformed MCL-1 selective inhibitors into dual-target agents. nih.gov Applying this concept, the indole ring of derivatives from this compound could be replaced with other bicyclic heteroaromatics like indazole, benzimidazole, or quinoline (B57606) to explore new chemical space and potentially discover compounds with novel biological activities.

Isosteric replacement involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the aim of modulating the compound's activity, selectivity, or pharmacokinetic profile. For derivatives of this compound, various isosteric replacements can be envisioned. For instance, the chlorine atom at the C2-position could be replaced with other small, electron-withdrawing groups such as a trifluoromethyl group or a cyano group. The phenyl group at the N1-position could be substituted with other aromatic or heteroaromatic rings to probe different steric and electronic interactions with biological targets.

Methodological Developments in Organic Synthesis Utilizing this compound Precursors

The development of novel and efficient synthetic methodologies is crucial for advancing the applications of this compound and its derivatives.

Green Chemistry Approaches and Sustainable Synthetic Protocols

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of indole derivatives can benefit from the application of green chemistry approaches. For the synthesis and derivatization of compounds related to this compound, several green strategies can be employed. These include the use of environmentally benign solvents like water or ethanol, employing catalytic amounts of reagents instead of stoichiometric quantities, and utilizing energy-efficient methods such as microwave or ultrasound irradiation.

For example, the condensation of 5-chloro-1H-indole-3-carbaldehyde with benzenesulfonohydrazides has been carried out in absolute ethanol, a greener solvent compared to many chlorinated hydrocarbons. mdpi.com Such protocols can be adapted for reactions involving this compound.

Catalytic Methodologies for Selective Derivatization

Catalytic methods offer highly selective and efficient means to functionalize the this compound core. The indole nucleus is amenable to various catalytic C-H functionalization reactions, which allow for the direct introduction of new substituents without the need for pre-functionalized starting materials.

Palladium-catalyzed C-H arylation has been successfully applied to 1H-indole-3-carbaldehyde to introduce aryl groups at the C4-position. nih.gov This methodology could be explored for the selective functionalization of the benzene (B151609) ring portion of the indole core in this compound. Furthermore, the chloro group at the C2-position can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, to introduce a wide range of substituents.

Principles of Structure-Activity Relationship (SAR) Studies for Rational Compound Design

Structure-activity relationship (SAR) studies are fundamental to the process of rational drug design. They involve systematically modifying the structure of a lead compound and evaluating the effect of these modifications on its biological activity. For compounds derived from this compound, SAR studies can provide valuable insights into the key structural features required for a desired biological effect.

A systematic SAR study would involve the synthesis of a library of analogs where each of the key positions of the this compound scaffold is varied.

Table 2: Key Positions for SAR Studies on the this compound Scaffold

| Position | Moiety | Potential Modifications | Rationale |

|---|---|---|---|

| C2 | Chloro | -F, -Br, -CF3, -CN, -Alkyl, -Aryl | To probe the effect of electronics and sterics at this position. |

| N1 | Phenyl | -Substituted phenyls, -Heteroaryls, -Alkyl | To explore the impact of substituents on the nitrogen atom on conformation and binding. |

| C3 | Aldehyde | -Ketone, -Carboxylic acid, -Ester, -Amide, -Heterocyclic rings | To investigate the importance of the C3-substituent for biological activity. |

| Indole Core | Benzene Ring | -Substituents at C4, C5, C6, C7 | To determine the influence of substitution on the indole nucleus. |

Systematic Chemical Modification and Structure-Reactivity Correlations

Systematic modification of this compound can be approached by targeting its three primary reactive sites: the C3-carbaldehyde group, the C2-chloro substituent, and the aromatic systems of the indole and phenyl rings. Each modification creates a new derivative with altered electronic and steric properties, leading to distinct structure-reactivity relationships.

Modification of the C3-Carbaldehyde Group: The aldehyde functionality is a versatile precursor for a wide range of chemical transformations. ekb.eg Its carbonyl group readily participates in carbon-carbon and carbon-nitrogen bond-forming reactions. researchgate.net

Condensation Reactions: The aldehyde can undergo condensation reactions such as Knoevenagel, Claisen-Schmidt, or Wittig reactions to introduce new carbon-carbon double bonds and extend the conjugated system. For instance, condensation with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can yield electron-deficient alkenes. scirp.org

Reductive Amination: Reaction with primary or secondary amines followed by reduction yields various substituted aminomethyl indoles.

Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing entry into ester, amide, or ether derivatives. wikipedia.org

Formation of Heterocycles: The aldehyde can serve as a key building block for synthesizing fused heterocyclic systems through reactions with dinucleophiles like hydrazines or hydroxylamine. scirp.org

Modification of the C2-Chloro Group: The chlorine atom at the C2 position of the indole ring is a site for nucleophilic substitution and metal-catalyzed cross-coupling reactions. The reactivity of this position is enhanced by the cumulative electron-withdrawing effects of the adjacent N1-phenyl group and the C3-carbaldehyde.

Nucleophilic Aromatic Substitution (SNAr): The C2 position is susceptible to attack by strong nucleophiles (e.g., alkoxides, thiolates, amines), leading to the displacement of the chloride ion. This reactivity is analogous to that observed in other electron-poor chloro-heterocycles like 2-chloroquinolines. nih.govresearchgate.net

Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig couplings can be employed to form new carbon-carbon or carbon-nitrogen bonds at the C2 position, introducing aryl, vinyl, alkynyl, or amino substituents.

Structure-Reactivity Correlations: The interplay between the functional groups is critical. Modifying one site directly influences the reactivity of the others. For example, reducing the C3-aldehyde to an alcohol would decrease its electron-withdrawing strength, thereby reducing the electrophilicity of the C2 position and making SNAr reactions less favorable. Conversely, converting the aldehyde to a more strongly electron-withdrawing group would enhance the reactivity of the C2-chloro group. These relationships can be predicted and potentially quantified using principles like the Hammett equation, which correlates reaction rates with substituent electronic effects. clockss.orglibretexts.org

| Initial Functional Group | Modification Reaction | Resulting Functional Group | Predicted Impact on Reactivity of Other Sites |

|---|---|---|---|

| C3-Carbaldehyde (-CHO) | Oxidation | C3-Carboxylic Acid (-COOH) | Maintains strong electron-withdrawing character; minimal change in C2-Cl reactivity. |

| C3-Carbaldehyde (-CHO) | Reduction | C3-Hydroxymethyl (-CH₂OH) | Reduces electron-withdrawing effect; decreases reactivity of C2-Cl towards SNAr. |

| C3-Carbaldehyde (-CHO) | Knoevenagel Condensation | C3-Vinyl (-CH=CR₂) | Effect depends on the 'R' groups; electron-withdrawing 'R' groups will enhance C2-Cl reactivity. |

| C2-Chloro (-Cl) | Suzuki Coupling | C2-Aryl (-Ar) | Alters steric and electronic environment of C3-CHO; may hinder reactions at the aldehyde. |

| C2-Chloro (-Cl) | SNAr with -OMe | C2-Methoxy (-OCH₃) | Introduces an electron-donating group; may slightly alter the reactivity of the C3-CHO. |

Impact of Substituent Effects on the Indole Core and Phenyl Moiety

The inherent reactivity of the indole nucleus is significantly modulated by the existing substituents and can be further tuned by introducing additional groups on either the indole core or the N-phenyl moiety. The indole ring is an electron-rich aromatic system that typically undergoes electrophilic aromatic substitution preferentially at the C3 position. ic.ac.ukpearson.com However, in this compound, the C3 position is already functionalized, and the ring is deactivated by both the C2-chloro and C3-carbaldehyde groups.

Electron-Donating Groups (EDGs): Introducing an EDG, such as a methoxy (B1213986) (-OCH₃) or methyl (-CH₃) group, at the C5 or C6 position would increase the electron density of the benzene ring, facilitating further electrophilic substitution.

Electron-Withdrawing Groups (EWGs): Conversely, adding an EWG like a nitro (-NO₂) or cyano (-CN) group would further deactivate the indole core, making subsequent electrophilic attack more difficult and requiring harsher reaction conditions.

The electronic properties of substituents have been shown to directly impact the photophysical properties of the indole chromophore, with EWGs generally causing a red-shift in the absorption spectrum. nih.govresearchgate.net A similar correlation is expected for chemical reactivity.

| Substituent (X) on Indole Core | Position | Electronic Effect | Predicted Impact on Electrophilic Aromatic Substitution |

|---|---|---|---|

| -OCH₃ | C5 | Activating (+R, -I) | Increases reaction rate; directs incoming electrophile. |

| -CH₃ | C6 | Activating (+I) | Slightly increases reaction rate. |

| -Br | C5 | Deactivating (-I, +R) | Decreases reaction rate; directs incoming electrophile. |

| -NO₂ | C5 | Deactivating (-R, -I) | Strongly decreases reaction rate. |

| -CN | C6 | Deactivating (-R, -I) | Strongly decreases reaction rate. |

Impact of Substituents on the Phenyl Moiety: Substituents on the N1-phenyl ring can exert a profound electronic influence on the indole system through inductive and resonance effects, transmitted via the nitrogen atom.

Electron-Donating Groups (EDGs): An EDG (e.g., -OCH₃) in the para-position of the phenyl ring will increase the electron-donating ability of the nitrogen into the indole ring. This would enhance the nucleophilicity of the indole core, potentially increasing its reactivity towards electrophiles, while simultaneously decreasing the electrophilicity of the C2 position, thus slowing down SNAr reactions.

Electron-Withdrawing Groups (EWGs): An EWG (e.g., -NO₂) on the phenyl ring will pull electron density away from the indole nitrogen. This effect deactivates the entire indole system towards electrophilic attack but would make the C2-carbon more electron-deficient, thereby accelerating nucleophilic substitution at that position.

The magnitude of these effects can be correlated with the Hammett substituent constant (σ) of the group on the phenyl ring, providing a quantitative framework for predicting reactivity. libretexts.org A positive reaction constant (ρ) would be expected for reactions where negative charge builds up in the transition state (like SNAr), while a negative ρ value would be expected for electrophilic substitution. clockss.org

Q & A

Q. What synthetic methodologies are recommended for preparing 2-chloro-1-phenyl-1H-indole-3-carbaldehyde, and how do reaction conditions influence yield?

The Vilsmeier-Haack reaction is a common approach for introducing aldehyde groups to indole derivatives. A typical protocol involves:

- Reacting the indole precursor (e.g., 1-phenyl-1H-indole) with POCl₃ and DMF at 50–60°C for 3–5 hours .

- Quenching the reaction with ice water and neutralizing with sodium bicarbonate.

- Purifying via column chromatography (e.g., petroleum ether/ethyl acetate). Key factors affecting yield include stoichiometric ratios of POCl₃/DMF, reaction temperature, and time. Lower temperatures (<50°C) may reduce byproducts like over-chlorinated derivatives .

Q. How can researchers validate the molecular structure of this compound using spectroscopic and crystallographic methods?

- NMR : Analyze and NMR shifts for the aldehyde proton (~10 ppm) and carbonyl carbon (~190 ppm). Discrepancies in chemical shifts may indicate tautomerism or impurities .

- X-ray crystallography : Use SHELXL for structure refinement, ensuring precise determination of bond lengths and angles (e.g., C-Cl bond ~1.73 Å, C=O bond ~1.22 Å). Programs like ORTEP-3 visualize thermal ellipsoids to assess positional uncertainty .

- Cross-validate with HRMS for molecular ion confirmation.

Advanced Research Questions

Q. How can conflicting data between spectroscopic and crystallographic analyses be resolved?

Discrepancies (e.g., unexpected NMR splitting vs. crystallographic symmetry) may arise from:

- Polymorphism : Different crystal packing alters molecular conformation. Use DSC/TGA to detect polymorphic transitions .

- Dynamic effects in solution : Variable-temperature NMR or DFT calculations (e.g., using MOE software ) can model rotational barriers or tautomeric equilibria .

- Refinement errors : Re-examine SHELXL parameters (e.g., hydrogen atom placement, displacement models) .

Q. What computational strategies predict the electronic effects of chlorine and phenyl substituents on reactivity?

- DFT calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals to identify electrophilic/nucleophilic sites. The chlorine atom withdraws electron density, polarizing the aldehyde group for nucleophilic attack .

- Hammett substituent constants (σ values) quantify the inductive effects of substituents on reaction rates .

Q. How are Cremer-Pople puckering parameters applied to analyze indole ring non-planarity?

- Define the mean plane of the indole ring using crystallographic coordinates.

- Calculate puckering amplitude () and phase angle () to quantify deviations from planarity. For example, indicates significant puckering, often observed in halogenated indoles due to steric strain .

Methodological Challenges

Q. What protocols optimize crystallographic data collection for halogenated indoles?

- Use high-resolution detectors (e.g., CCD or DECTRIS PILATUS) to capture weak diffraction signals.

- Cool crystals to 100 K to reduce thermal motion artifacts.

- Apply TWINABS for data scaling if twinning is observed .

Q. How can derivatives be synthesized for structure-activity relationship (SAR) studies?

- Aldehyde functionalization : Condense with amines to form Schiff bases or reduce to alcohols for further coupling .

- Cross-coupling reactions : Use Suzuki-Miyaura conditions (Pd catalysts) to introduce aryl/heteroaryl groups at the 2-chloro position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.